![molecular formula C9H14N2 B1308765 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 815632-27-0](/img/structure/B1308765.png)
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 150.22 . The compound is solid at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name for this compound is 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine . The InChI code is 1S/C9H14N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4,8,10H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a solid compound . It has a molecular weight of 150.22 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Reactivity
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives exhibit diverse chemical properties and reactivity, making them valuable for various synthetic applications. Voievudskyi et al. (2016) explored the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives, highlighting the potential of these heterocyclic compounds as key starting materials for synthesizing natural alkaloid analogues. The study also explored the chemical reactivity of N-aminopiperazine towards different electrophilic reagents, providing insights into the synthesis of novel compounds with potential biological activity (Voievudskyi et al., 2016).
Biological Activity and Medicinal Applications
The derivatives of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown significant biological activities, leading to their exploration in medicinal chemistry. Zaki et al. (2016) demonstrated that pyrazolo[3,4-d]pyridazines, a class of compounds synthesized from derivatives of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, exhibit good antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential therapeutic applications of these compounds in treating various conditions (Zaki et al., 2016).
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives is crucial for producing compounds with specific chiral configurations, which is important in drug development. Gualandi et al. (2011) discussed the asymmetric synthesis of 1-substituted derivatives, emphasizing the role of chiral auxiliaries and organometallic reagents in achieving high diastereoselectivity. This research contributes to the development of methodologies for synthesizing chiral molecules with potential pharmaceutical applications (Gualandi et al., 2011).
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .
Mode of Action
It’s part of the pyrrolopyrazine class of compounds, which have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that pyrrolopyrazine derivatives can exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4,8,10H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVWOMCSCGPZSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394887 |
Source
|
Record name | 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
CAS RN |
815632-27-0 |
Source
|
Record name | 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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